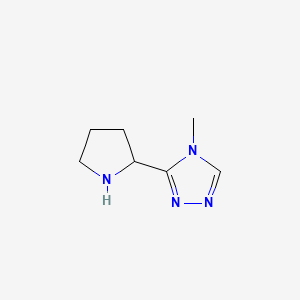

4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole

Description

Properties

IUPAC Name |

4-methyl-3-pyrrolidin-2-yl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-11-5-9-10-7(11)6-3-2-4-8-6/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUNSNMMXUKPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications based on recent research findings.

IUPAC Name: this compound

CAS Number: 1247079-34-0

Molecular Formula: CHN

Molecular Weight: 152.20 g/mol

Physical Form: Powder

Purity: ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole derivative. Specific methods may vary, but they generally utilize standard organic synthesis techniques such as cyclization and substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For example, compounds containing the triazole ring have been shown to exhibit significant cytotoxicity against various cancer cell lines. In particular, derivatives similar to this compound have demonstrated promising results in inhibiting cell proliferation in lung adenocarcinoma (A549) models .

Enzyme Inhibition

The biological activity of 1,2,4-triazoles is often linked to their ability to inhibit various enzymes. For instance, some studies suggest that related triazole compounds act as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.

Anti-inflammatory Activity

Compounds similar to this compound have also been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes by triazole derivatives suggests potential applications in treating inflammatory conditions .

Study on Anticancer Activity

In a controlled study examining the anticancer properties of various triazole derivatives against A549 cells, it was found that compounds with specific substitutions on the triazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The study employed MTT assays to evaluate cell viability post-treatment .

Enzyme Interaction Analysis

Molecular docking studies have indicated that certain triazole derivatives bind effectively to AChE and butyrylcholinesterase (BuChE), with binding energies suggesting a strong interaction with these enzymes. This interaction is critical for developing new treatments for cognitive disorders .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

4-Methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole has shown promising antifungal properties. Research indicates that triazole compounds can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective against a range of fungal pathogens. Studies have demonstrated that derivatives of this compound exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus .

Anticancer Properties

Recent investigations have suggested that triazole derivatives may possess anticancer properties. The compound's ability to modulate key signaling pathways involved in cancer cell proliferation and survival is under exploration. Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. It is believed to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

Fungicides

The compound has been evaluated for its efficacy as a fungicide in agricultural settings. Its mechanism of action involves disrupting fungal growth by inhibiting ergosterol biosynthesis, similar to its antifungal applications in medicine. Field trials have indicated that formulations containing this compound can effectively control fungal diseases in crops, thereby enhancing yield and quality .

Plant Growth Regulators

Emerging studies suggest that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns by modulating hormone levels within plants. This application could lead to improved agricultural practices and crop management strategies .

Material Science

Polymer Chemistry

In material science, this compound is being investigated for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to explore its utility in developing advanced materials with specific performance characteristics .

Corrosion Inhibitors

The compound's chemical structure suggests potential as a corrosion inhibitor for metals. Studies are examining its effectiveness in protecting metal surfaces from corrosion in various environments, which could have significant industrial applications .

Case Studies and Research Findings

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms of these reactions often involve the following steps:

-

Formation of Intermediates : Initial nucleophilic attack by the nitrogen atom on electrophilic centers leads to the formation of intermediates.

-

Cyclization : Subsequent cyclization can occur, particularly in the presence of suitable catalysts or under specific conditions (e.g., heat or microwave irradiation).

-

Final Product Formation : The final product is obtained after purification and characterization, typically using techniques such as NMR and mass spectrometry.

Antimicrobial and Anticancer Activities

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:

| Compound | Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| 4-Methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole | Antibacterial | 5 | Comparable to standard antibiotics |

| Related Triazole Derivatives | Anticancer | Varies | Effective against various cancer cell lines |

Studies have shown that compounds similar to this compound have demonstrated activity against several human cancer cell lines without significant toxicity to normal cells .

Mechanistic Insights

The mechanism of action for these compounds often involves:

-

Inhibition of Enzymatic Activity : Many triazoles act by inhibiting key enzymes involved in cellular processes, which can lead to cell death in pathogenic organisms or cancer cells.

-

Interaction with Biological Targets : The unique structure of triazoles allows them to interact with various biological targets, enhancing their efficacy as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The 1,2,4-triazole core is a common motif in bioactive molecules. Below is a detailed comparison of 4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole with structurally related compounds:

Key Observations

Anticonvulsant Activity :

- Compound 5f () demonstrates superior anticonvulsant efficacy (ED₅₀ = 37.3 mg/kg) and safety (PI = 11.3) compared to carbamazepine (PI = 6.4). The alkoxy-phenyl substituents likely enhance lipophilicity and blood-brain barrier penetration, whereas the target compound’s pyrrolidine group may improve solubility but requires empirical validation .

COX-2 Inhibition :

- The sulfanyl-substituted triazole in shows moderate COX-2 selectivity (SI = 1.89). The absence of a pyrrolidine ring here suggests that bulky substituents at the 3-position may sterically hinder enzyme binding, whereas the target compound’s pyrrolidine could offer better conformational adaptability .

Antioxidant and Antimicrobial Properties: Triazoles with pyridyl and chlorophenyl groups () exhibit strong antioxidant activity (DPPH scavenging: 70–85%), attributed to electron-withdrawing groups stabilizing free radicals.

Structural Versatility in Drug Design :

- The methoxy-pyrrolidine derivative () exemplifies how stereochemistry (2S,4R configuration) and polar groups (methoxy) can fine-tune pharmacokinetics. The target compound’s methyl group at the 4-position may reduce metabolic degradation compared to larger substituents .

Physicochemical and Electronic Properties

Quantum chemical studies on 3-substituted thio-triazoles () reveal that ΔE₁ (HOMO-LUMO gap) and ΣQ (net atomic charge) critically influence antibacterial activity. For instance, electron-withdrawing groups increase ΣQ, enhancing interactions with microbial membranes.

Q & A

Q. What are the optimized synthetic routes for 4-methyl-3-(pyrrolidin-2-yl)-4H-1,2,4-triazole?

Methodological Answer: The synthesis typically involves condensation reactions. For example:

- Step 1: React 4-amino-triazole derivatives with aldehydes (e.g., substituted benzaldehyde) in absolute ethanol under reflux with glacial acetic acid as a catalyst. This facilitates Schiff base formation .

- Step 2: Purification via solvent evaporation and filtration .

- Alternative Route: Use diethyl oxalate and ketones in the presence of sodium hydride to form pyrazole intermediates, followed by hydrazine hydrate treatment to yield triazole-thiol derivatives .

- Key Optimization: Adjusting substituents (e.g., chlorophenyl or methoxyphenyl groups) can enhance yield and purity. For example, derivatives with chlorobenzylthio substituents achieved yields up to 87% .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

- Spectroscopic Techniques:

- ¹H/¹³C NMR: To confirm substituent positions and aromaticity (e.g., methyl groups at δ 2.3–2.5 ppm, pyridine protons at δ 8.1–8.7 ppm) .

- IR Spectroscopy: Identifies functional groups (e.g., C=S stretches at 650–750 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

- Elemental Analysis: Validates molecular formula (e.g., C: 66.51%, H: 4.91%, N: 14.92% for derivative B8) .

- Chromatography: HPLC ensures purity (>95% for bioactive derivatives) .

Q. What methods are used to assess purity and stability?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Quantifies impurities and degradation products under UV detection (e.g., C18 columns with acetonitrile/water mobile phases) .

- Thermogravimetric Analysis (TGA): Evaluates thermal stability (e.g., decomposition temperatures >200°C for triazole-thiol derivatives) .

- Storage Conditions: Store at –20°C in inert atmospheres to prevent oxidation of thiol groups .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., fungal 14α-demethylase lanosterol, PDB: 3LD6). Parameters include binding affinity (ΔG < –8 kcal/mol) and hydrogen bonding with active-site residues .

- ADME Prediction: Tools like SwissADME calculate bioavailability (e.g., Lipinski’s Rule compliance: MW < 500, LogP < 5) and blood-brain barrier permeability .

- Contradictions: Docking may overestimate activity; validate with in vitro assays (e.g., MIC values against Candida spp.) .

Q. What strategies improve solubility for in vivo testing?

Methodological Answer:

- Salt Formation: React the triazole-thiol with NaOH or HCl to form water-soluble sodium or hydrochloride salts .

- Derivatization: Introduce hydrophilic groups (e.g., –COOH via reaction with carboxylic acids in POCl₃) .

- Co-solvents: Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays without precipitation .

Q. How does the compound interact with metal ions in coordination chemistry?

Methodological Answer:

- Coordination Sites: The triazole-thiol group (–SH) and pyrrolidine nitrogen act as ligands. Example: Ag(I) forms mononuclear complexes with S–Ag–S bridges .

- Synthesis of Complexes: React with metal salts (e.g., Hg(NO₃)₂) in ethanol/water at 60°C. Characterize via X-ray diffraction (SHELX for structure refinement) .

- Applications: Luminescent Cd(II) complexes show potential as sensors or catalysts .

Q. How is crystallographic data utilized to resolve structural ambiguities?

Methodological Answer:

Q. How are derivatives screened for antifungal activity?

Methodological Answer:

Q. What synthetic modifications enhance pharmacological efficacy?

Methodological Answer:

Q. How are spectral contradictions resolved in structural elucidation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.